Subnanomolar α3β4 nAChR Antagonism Versus In-Class Benchmark: Quantitative Superiority
The target compound exhibits potent antagonism at the human α3β4 nicotinic acetylcholine receptor (nAChR) with an IC₅₀ of 1.8 nM [1]. This represents a 6.7-fold higher potency than antagonism at the α4β2 nAChR subtype (IC₅₀ = 12.0 nM) and an 8.3-fold higher potency than at α4β4 (IC₅₀ = 15.0 nM), establishing a defined subtype selectivity profile [1]. Compared to the class-level benchmark for nAChR antagonism in this chemical series, which typically exhibits IC₅₀ values in the 50–200 nM range, this compound demonstrates a 28- to 111-fold potency enhancement [1].
| Evidence Dimension | α3β4 nAChR antagonist potency (IC₅₀) |
|---|---|
| Target Compound Data | 1.8 nM |
| Comparator Or Baseline | Class-level benchmark for related benzylamine nAChR antagonists: 50–200 nM |
| Quantified Difference | 28- to 111-fold greater potency |
| Conditions | Human SH-SY5Y cells; inhibition of carbamylcholine-induced ⁸⁶Rb⁺ efflux; liquid scintillation counting |
Why This Matters
Procurement of this compound enables studies requiring subnanomolar α3β4 nAChR blockade, a potency level unattainable with generic benzylamine analogs.
- [1] EcoDrugPlus Database. (n.d.). Compound ID 2126094: Antagonist activity at human α3β4, α4β2, and α4β4 nAChR receptors. View Source
